6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic organic compound with the molecular formula and a molecular weight of 360.24 g/mol. This compound features a quinoline core, characterized by a bicyclic structure that includes both a benzene and a pyridine ring. The compound is distinguished by a chloro substituent at position 6 and an isopropoxyphenyl group at position 2, along with a reactive carbonyl chloride functional group, which enhances its potential for various chemical reactions and applications in biological research .
Source: The compound is primarily synthesized for research purposes, particularly in the field of proteomics, where it serves as a tool for studying protein interactions and functions due to its ability to form covalent bonds with nucleophilic sites on proteins.
Classification: 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is classified as an organic compound within the quinoline derivatives category, known for their diverse biological activities including antimicrobial and anticancer properties .
The synthesis of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride typically involves several steps:
The molecular structure of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride can be described using various chemical notations:
InChI=1S/C19H15Cl2NO2/c1-22-16-5-3-2-4-11(16)15-9-13(17(19)21)12-8-10(18)6-7-14(12)20-15/h2-9H,1H3
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
This structure reveals the intricate arrangement of atoms that contribute to its reactivity and interaction with biological targets .
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride participates in several significant chemical reactions:
These reactions highlight its utility as an intermediate in organic synthesis and its potential applications in medicinal chemistry.
The mechanism of action for 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride primarily involves its interaction with specific molecular targets within biological systems:
The compound has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structure and purity .
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride has several important applications:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5